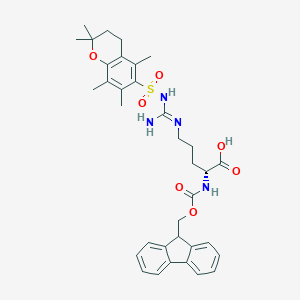

Fmoc-D-Arg(Pmc)-OH

概要

説明

Fmoc-D-Arg(Pmc)-OH: is a derivative of the amino acid arginine, specifically the D-isomer, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a pentamethylchroman-6-sulfonyl (Pmc) group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Pmc)-OH typically involves the protection of the arginine side chain with the Pmc group, followed by the attachment of the Fmoc group to the N-terminus. The process generally includes the following steps:

Protection of the Arginine Side Chain: The side chain of arginine is protected using pentamethylchroman-6-sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Fmoc Group: The N-terminus of the protected arginine is then reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Coupling Efficiency and δ-Lactam Formation

During activation (e.g., with HATU/DIPEA), Fmoc-D-Arg(Pmc)-OH exhibits slower coupling kinetics compared to nitro (NO₂)-protected analogues but higher efficiency than Boc-protected derivatives. A kinetic analysis of δ-lactam formation—a major side reaction during arginine coupling—showed:

| Derivative | δ-Lactam Formation at 30 min (%) | Coupling Efficiency (%) |

|---|---|---|

| Fmoc-Arg(NO₂)-OH | 3 | >99 |

| Fmoc-Arg(Pmc)-OH | 12 | >99 |

| Fmoc-Arg(Boc)₂-OH | 60 | 28 |

Source: Kinetic comparison of δ-lactam formation during coupling (Search result )

- Mechanism : The Pmc group’s steric bulk reduces δ-lactam formation compared to Boc but is less effective than the electron-withdrawing NO₂ group. Despite this, coupling yields remain >99% due to efficient acylation .

Deprotection and Cleavage Conditions

The Pmc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). Key parameters include:

| Condition | Time Required | Side Reactions Observed |

|---|---|---|

| TFA (95%) with scavengers | 1–3 hours | Minimal Trp sulfonation |

| Extended TFA exposure | >3 hours | Increased Trp sulfonation risk |

Source: Pmc cleavage kinetics and side reactions (Search results )

- Mitigation : Use of Trp(Boc) derivatives and silane scavengers (e.g., triisopropylsilane) reduces sulfonation side reactions during cleavage .

Trp Sulfonation

Pmc groups can transiently sulfonate tryptophan residues during TFA cleavage. Studies show that Pmc causes lower sulfonation levels than Mtr or Pmc when used with Trp(Boc) .

Aspartimide Formation

While aspartimide formation primarily affects aspartic acid residues, sequences containing Asp-Arg-Pmc may experience base-catalyzed side reactions during Fmoc deprotection. Strategies include:

- Using 4-methylpiperidine instead of piperidine for Fmoc removal .

- Adding 2% v/v formic acid to deprotection reagents to suppress base-mediated cyclization .

Comparative Reactivity of Arginine Protecting Groups

The Pmc group’s acid lability lies between Pbf and Mtr, offering a balance between stability during synthesis and efficient cleavage:

| Protecting Group | Acid Lability (TFA) | Trp Sulfonation Risk |

|---|---|---|

| Tos | Very low | High |

| Mtr | Moderate | High |

| Pmc | High | Moderate |

| Pbf | Very high | Low |

Source: Acid lability and side reaction profiles (Search results )

科学的研究の応用

2.1. Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Arg(Pmc)-OH is primarily used in SPPS, enabling the introduction of arginine residues into peptides efficiently. Its advantages include:

- Rapid Deprotection : The Pmc group can be removed quickly compared to other protecting groups like Boc or Pbf, facilitating faster peptide assembly.

- Compatibility with Other Amino Acids : It can be used in conjunction with other Fmoc-protected amino acids to create diverse peptide sequences.

2.2. Synthesis of Bioactive Peptides

Research has demonstrated the utility of this compound in synthesizing bioactive peptides that exhibit various biological activities. For instance:

- Antimicrobial Peptides : Studies have shown that peptides containing arginine residues exhibit enhanced antimicrobial properties. The incorporation of this compound into these peptides has been crucial for optimizing their efficacy【1】【6】.

- Cell-Penetrating Peptides : The synthesis of cell-penetrating peptides often employs this compound due to its ability to enhance cellular uptake【2】【5】.

3.1. Gene Delivery Systems

A notable application of this compound is in gene delivery systems. A study highlighted its role in conjugating with PAMAM dendrimers to facilitate the delivery of nuclear localization signal peptides【2】. This research demonstrated that peptides synthesized using this compound showed improved efficiency in gene transfer compared to those synthesized with other arginine derivatives.

3.2. Cyclic Peptide Synthesis

Cyclic peptides are known for their stability and biological activity. Research involving cyclic peptide synthesis has utilized this compound as a critical building block【4】【9】. The study reported successful cyclization and demonstrated that the resulting cyclic peptides retained biological activity, highlighting the importance of this compound in creating therapeutically relevant molecules.

Comparative Data on Protecting Groups

The following table summarizes key characteristics and comparative data on different protecting groups used in conjunction with arginine derivatives:

| Protecting Group | Deprotection Time | Stability | Typical Applications |

|---|---|---|---|

| Pmc | 1–2 hours | Moderate | SPPS, Bioactive Peptides |

| Pbf | 1–2 hours | High | SPPS, Complex Peptides |

| Boc | Longer (overnight) | Low | Specialized Applications |

作用機序

The mechanism of action of Fmoc-D-Arg(Pmc)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the N-terminus during chain elongation, while the Pmc group protects the side chain of arginine. These protecting groups are removed at specific stages to allow for selective reactions and the formation of peptide bonds.

類似化合物との比較

Fmoc-L-Arg(Pmc)-OH: The L-isomer of arginine with the same protecting groups.

Fmoc-D-Arg(Pbf)-OH: A similar compound with a different side chain protecting group (pentamethylbenzofuran-5-sulfonyl).

Uniqueness: Fmoc-D-Arg(Pmc)-OH is unique due to its D-isomer configuration, which can confer different biological properties compared to the L-isomer. The Pmc protecting group also offers specific advantages in terms of stability and ease of removal.

生物活性

Fmoc-D-Arg(Pmc)-OH is a derivative of arginine that plays a significant role in peptide synthesis and biological applications. This compound is particularly known for its utility in solid-phase peptide synthesis (SPPS) and its potential biological activities, including effects on cell signaling and interactions with various receptors.

Chemical Structure and Properties

This compound, with the chemical formula CHNOS, features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for the protection of the amino group during peptide synthesis. The Pmc (para-methoxycarbonyl) group is also a protective group that provides stability against undesired reactions during synthesis and enhances solubility in organic solvents.

Stability in Solution

The stability of this compound in various solvents has been studied to ensure its viability during peptide synthesis. Research indicates that the compound exhibits considerable stability in both dimethylformamide (DMF) and N,N-dimethylbenzylamine (NBP) over extended periods. For instance, studies show that Fmoc-Arg(Pmc)-OH maintains over 90% stability after 24 hours in these solvents, making it suitable for use in SPPS protocols .

Cellular Effects

- Interaction with Receptors : this compound has been found to modulate the activity of various receptors, particularly those involved in cell signaling pathways. For example, studies have demonstrated that arginine derivatives can influence nitric oxide synthase activity, which is crucial for vasodilation and immune response modulation .

- Antiproliferative Effects : Similar compounds have shown antiproliferative effects on cancer cell lines. For instance, the D-arginine analogs have been implicated in reducing tumor growth by interacting with vasopressin V2 receptors, leading to altered cell proliferation dynamics .

- Peptide Synthesis Applications : The ability to incorporate this compound into peptides allows for the production of bioactive peptides that can exhibit enhanced biological properties. This is particularly important in designing peptides that require specific modifications for receptor binding or enzyme interactions.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of arginine derivatives like this compound. These findings suggest that modifications at specific positions on the arginine side chain can significantly alter biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 8 with D-Arg | Enhanced receptor selectivity |

| Pmc vs. Pbf protecting groups | Pmc shows lower levels of side reactions compared to Pbf during synthesis |

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of peptides synthesized using this compound as a building block. The results indicated that certain peptides exhibited significant antibacterial activity against Gram-positive bacteria, highlighting the potential use of this compound in developing new antimicrobial agents .

- Vasopressin Analog Studies : The effects of D-arginine modifications were explored in the context of vasopressin analogs like dDAVP, which showed significant antiproliferative effects on breast cancer cell lines through selective receptor activation . This underscores the relevance of this compound in therapeutic applications.

特性

IUPAC Name |

(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWZCODKTSUZJN-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449908 | |

| Record name | Fmoc-D-Arg(Pmc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157774-30-6 | |

| Record name | Fmoc-D-Arg(Pmc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。